4-Bromonaphthalen-2-yl pivalate

Description

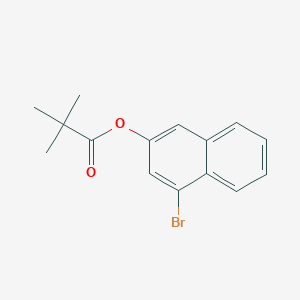

4-Bromonaphthalen-2-yl pivalate is a brominated aromatic ester featuring a naphthalene backbone substituted with a bromine atom at position 4 and a pivalate (2,2-dimethylpropanoyl) ester group at position 2. The compound’s structure combines the steric bulk of the pivalate group with the electron-withdrawing bromine substituent, which may influence its reactivity, stability, and biological activity.

The pivalate group is widely used in medicinal and synthetic chemistry to enhance metabolic stability and lipophilicity, as demonstrated in steroidal derivatives (e.g., tixocortol pivalate, clocortolone pivalate) and sulfonamide-based enzyme inhibitors .

Properties

IUPAC Name |

(4-bromonaphthalen-2-yl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-15(2,3)14(17)18-11-8-10-6-4-5-7-12(10)13(16)9-11/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVONIIRCOLFAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=CC=CC=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalen-2-yl pivalate typically involves the esterification of 4-bromo-2-naphthol with pivalic acid or its derivatives. One common method is the reaction of 4-bromo-2-naphthol with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalen-2-yl pivalate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The naphthalene ring can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

Substitution: Sodium methoxide (NaOMe) in methanol can be used for nucleophilic substitution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: Depending on the nucleophile, products can include 4-methoxynaphthalen-2-yl pivalate.

Oxidation: Products can include naphthoquinones.

Reduction: The major product is naphthalen-2-yl pivalate.

Scientific Research Applications

4-Bromonaphthalen-2-yl pivalate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: The compound can be a precursor in the synthesis of potential drug candidates.

Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalen-2-yl pivalate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, if used as a probe or inhibitor, it may interact with specific enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromonaphthalen-2-yl pivalate with structurally or functionally related compounds, focusing on synthesis, stability, biological activity, and environmental impact.

Table 1: Key Comparisons of this compound and Analogous Compounds

Key Findings:

Synthetic Efficiency :

- This compound shares synthetic parallels with 4-bromobutyl pivalate (3b) , where pivaloyl halides react efficiently with brominated substrates under mild conditions. The absence of catalysts and high yields (>99%) in alkyl pivalate synthesis suggests similar feasibility for aromatic systems.

Biological Activity: The pivalate group in sulfonamide analogs enhances human neutrophil elastase (HNE) inhibitory activity and chemical stability by replacing carbonyl groups with bulkier esters . This supports the hypothesis that this compound could exhibit improved enzyme inhibition compared to non-pivalated bromonaphthalenes. Haemanthamine pivalate demonstrates significant antiprotozoal activity (64–84% inhibition at 1 g/L), suggesting that pivalate esters of aromatic/alkaloid cores may enhance bioactivity through increased membrane permeability .

Stability and Toxicity :

- Steroidal pivalates (e.g., tixocortol , clocortolone ) show trade-offs between therapeutic efficacy and side effects (e.g., adrenal suppression, skin atrophy) due to prolonged metabolic stability . Similar stability concerns may apply to this compound in drug formulations.

- Flumethasone pivalate highlights environmental risks, as pivalate esters can persist in ecosystems and disrupt endocrine functions in aquatic organisms . This underscores the need for ecological assessments of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.